molecular formula C8H9NO2S2 B373463 2,4-Bis(methylsulfanyl)-1-nitrobenzene

2,4-Bis(methylsulfanyl)-1-nitrobenzene

Cat. No.: B373463
M. Wt: 215.3g/mol
InChI Key: NVTIFLVUMWUDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(methylsulfanyl)-1-nitrobenzene is a nitroaromatic compound featuring two methylsulfanyl (–SMe) groups at the 2- and 4-positions of the benzene ring and a nitro (–NO₂) group at the 1-position.

Properties

Molecular Formula

C8H9NO2S2

Molecular Weight

215.3g/mol

IUPAC Name

2,4-bis(methylsulfanyl)-1-nitrobenzene

InChI

InChI=1S/C8H9NO2S2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3

InChI Key

NVTIFLVUMWUDGV-UHFFFAOYSA-N

SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])SC

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic effects of substituents significantly influence reactivity and applications. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups Electronic Effects
2,4-Bis(methylsulfanyl)-1-nitrobenzene* C₈H₉NO₂S₂ 215.30 (calculated) –NO₂ (1), –SMe (2, 4) Nitro, methylsulfanyl Electron-withdrawing (NO₂), weak electron-donating (SMe)
Bis(4-nitrophenyl)sulfide C₁₂H₈N₂O₄S 276.27 –NO₂ (4, 4'), –S– Nitro, sulfide bridge Strong electron-withdrawing (NO₂)
1-(Methylsulfonyl)-4-nitrobenzene C₇H₇NO₄S 201.20 –NO₂ (4), –SO₂Me (1) Nitro, sulfonyl Strong electron-withdrawing (both)
2-Methoxy-4-(methylsulfanyl)-1-nitrobenzene C₈H₉NO₃S 199.23 –NO₂ (1), –OMe (2), –SMe (4) Nitro, methoxy, methylsulfanyl Electron-withdrawing (NO₂), electron-donating (OMe, SMe)
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene C₇H₆ClNO₄S 235.65 –NO₂ (4), –Cl (1), –SO₂Me (2) Nitro, chloro, sulfonyl Strong electron-withdrawing (all)

Key Observations:

  • Electronic Tuning: The dual methylsulfanyl groups in the target compound moderate the electron-withdrawing effect of the nitro group, enhancing solubility in nonpolar solvents compared to sulfonyl derivatives (e.g., ).
  • Reactivity: Sulfanyl (–SMe) groups are less deactivating than sulfonyl (–SO₂Me) groups, making the target compound more reactive in electrophilic substitution reactions than 1-(methylsulfonyl)-4-nitrobenzene .
  • Steric Effects: The absence of bulky substituents (e.g., tert-butyl in ) suggests lower steric hindrance compared to analogs like 2-bromo-4-(tert-butyl)-1-nitrobenzene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.